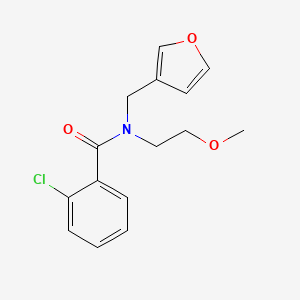

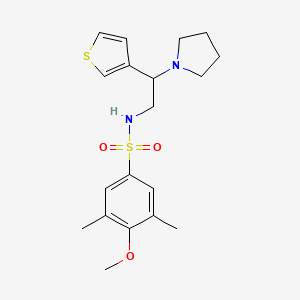

![molecular formula C9H12FN3O4S2 B2968910 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide CAS No. 2034589-78-9](/img/structure/B2968910.png)

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide” is a chemical compound . Its molecular formula is C13H12FN3O3S2, with an average mass of 341.381 Da and a monoisotopic mass of 341.030396 Da .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H12FN3O3S2 . The presence of fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms in addition to carbon © and hydrogen (H) suggests a complex structure with potential for various chemical interactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Its molecular formula is C13H12FN3O3S2, and it has an average mass of 341.381 Da and a monoisotopic mass of 341.030396 Da . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación

Antibacterial Agents

The structural modification of existing drug molecules is a common practice to develop new molecules with potential antimicrobial activity. The compound can be used as a scaffold for creating novel derivatives with enhanced antibacterial properties. For instance, N-substituted benzoxazole derivatives have shown significant antibacterial activity . By substituting different functional groups, such as amide or alkyl groups, the antimicrobial activity of these compounds can be improved.

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives are known to be selective inhibitors of the enzyme acetylcholinesterase (AChE), which is used in the treatment of Alzheimer’s disease . The compound’s structure could be modified to enhance its interaction with AChE, potentially leading to more effective treatments for Alzheimer’s.

Anticancer Activity

Isoxazole derivatives, which share a similar structural motif with the compound , have been found to exhibit anticancer activities . Research into the modification of this compound could lead to the development of new anticancer drugs, particularly if the modifications enhance its ability to target cancer cells.

Analgesic and Anticonvulsant

The isoxazole ring, a part of the compound’s structure, is associated with analgesic and anticonvulsant activities . This suggests that the compound could be a starting point for the synthesis of new pain relief and seizure control medications.

Antipsychotic Medications

The compound is structurally related to paliperidone, an antipsychotic medication. It could serve as an intermediate in the synthesis of new antipsychotic drugs that are more effective or have fewer side effects .

Serotonergic and Dopaminergic Receptor Affinity

Compounds with an isoxazole ring have shown affinity for serotonergic and dopaminergic receptors, which are targets for drugs treating various psychiatric disorders . The compound could be modified to enhance its affinity for these receptors, leading to new treatments for conditions like depression and schizophrenia.

Antiviral Agents

Nucleoside and nucleotide analogues are important in the treatment of viral diseases. The compound could be used to create modified nucleosides with potential antiviral activities, especially against diseases like HIV, HBV, and HCV .

Metabolic Regulation

The compound could be investigated for its potential effects on metabolic pathways. For example, AICAR is a nucleoside that activates AMPK, leading to a cascade of metabolic events. Derivatives of the compound could be synthesized to study their impact on metabolic regulation and potential anti-diabetic effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4S2/c1-12-8-4-6(10)7(11-18(3,14)15)5-9(8)13(2)19(12,16)17/h4-5,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYNWTJNHUQYCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NS(=O)(=O)C)F)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2968830.png)

![2,3,5,6-tetrahydro-1'H-spiro[pyran-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2968836.png)

![N-[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B2968837.png)

![[2-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B2968838.png)

![N-[(2-ethoxypyridin-3-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2968839.png)

![7-butyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2968841.png)

![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)

![3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2968848.png)